2,3,6-Trichloroaniline

Vue d'ensemble

Description

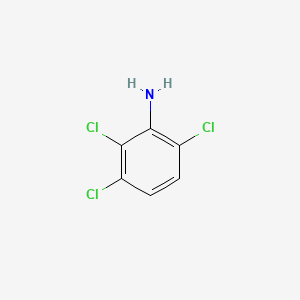

2,3,6-Trichloroaniline is an organic compound with the molecular formula C6H4Cl3N. It is a derivative of aniline, where three hydrogen atoms on the benzene ring are replaced by chlorine atoms at the 2, 3, and 6 positions. This compound is known for its use as an intermediate in the synthesis of various chemicals, including dyes, pesticides, and pharmaceuticals.

Applications De Recherche Scientifique

2,3,6-Trichloroaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

Biology: Studied for its effects on biological systems and its potential use as a biocide.

Medicine: Investigated for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of pesticides and herbicides.

Mécanisme D'action

Biochemical Pathways

It has been suggested that trichloroanilines, including 2,3,6-trichloroaniline, can be n-acetylated by organisms such as the guppy

Pharmacokinetics

It has been suggested that trichloroanilines can be n-acetylated, which may influence their metabolism

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the hydrophobicity of trichloroanilines, including this compound, can influence their biotransformation and toxicokinetics in organisms such as fish . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,3,6-Trichloroaniline can be synthesized through the chlorination of aniline. The process involves the reaction of aniline with chlorine gas in the presence of an inert organic solvent such as carbon tetrachloride. The reaction is typically carried out under anhydrous conditions to prevent the formation of by-products like aniline black .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of chlorinating agents such as sulfuryl chloride. The reaction is conducted at elevated temperatures, and the product is purified through crystallization or distillation .

Analyse Des Réactions Chimiques

Types of Reactions: 2,3,6-Trichloroaniline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other functional groups through nucleophilic aromatic substitution.

Oxidation Reactions: The amino group can be oxidized to form nitro compounds.

Reduction Reactions: The compound can be reduced to form corresponding amines.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydroxide or potassium hydroxide in the presence of heat.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

Substitution: Formation of various substituted anilines.

Oxidation: Formation of trichloronitrobenzene.

Reduction: Formation of trichloroaniline derivatives.

Comparaison Avec Des Composés Similaires

2,4,6-Trichloroaniline: Another trichlorinated aniline with chlorine atoms at different positions.

2,3,4-Trichloroaniline: Chlorine atoms at the 2, 3, and 4 positions.

2,4,5-Trichloroaniline: Chlorine atoms at the 2, 4, and 5 positions.

Uniqueness: 2,3,6-Trichloroaniline is unique due to its specific substitution pattern, which influences its reactivity and applications. The position of the chlorine atoms affects the compound’s chemical properties and its interactions with other molecules.

Activité Biologique

2,3,6-Trichloroaniline (TCA) is a chlorinated aromatic amine that has garnered attention due to its biological activity and potential environmental impact. This compound is primarily used as an intermediate in the synthesis of various chemicals, including pesticides and dyes. Understanding its biological effects is crucial for assessing its safety and ecological implications.

- Chemical Formula : C₆H₄Cl₃N

- Molecular Weight : 195.46 g/mol

- Structure : TCA features three chlorine atoms substituted on the aniline ring, which influences its reactivity and biological interactions.

Toxicity

Research indicates that TCA exhibits significant toxicity across various biological systems. Key findings include:

- Acute Toxicity : The oral LD50 in rats is reported to be approximately 3850 mg/kg, indicating moderate toxicity .

- Dermal Exposure : TCA has been shown to cause skin irritation in animal models .

- Eye Irritation : No adverse effects were observed in eye irritation tests, suggesting it may not be a severe irritant to ocular tissues .

Ecotoxicological Effects

TCA's environmental persistence and toxicity to aquatic life have been documented:

| Endpoint | Test Duration | Species | Value (mg/L) |

|---|---|---|---|

| LC50 | 96h | Fish | 2000 |

| EC50 | 72h | Algae | 1.2 |

| EC50 | 48h | Crustacea | 2.3 |

| NOEC | 72h | Algae | 0.069 |

These values indicate that TCA poses a risk to aquatic ecosystems, particularly at concentrations above the NOEC .

The biological activity of TCA is primarily attributed to its ability to interact with cellular components, leading to various toxicological effects:

- Enzyme Inhibition : TCA has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism and the detoxification of xenobiotics .

- Genotoxicity : Studies have indicated that TCA may induce DNA damage in vitro, raising concerns about its potential carcinogenicity .

Case Study 1: Environmental Impact Assessment

A study conducted in contaminated soil environments demonstrated that TCA residues undergo aerobic mineralization more readily when bound to soil matrices compared to their free state. This finding highlights the importance of soil composition in mitigating the bioavailability and toxicity of TCA in the environment .

Case Study 2: Human Health Risk Assessment

A comprehensive risk assessment evaluated the exposure pathways of TCA for human receptors. The study concluded that while direct exposure through occupational settings poses significant risks, environmental concentrations typically remain below harmful levels due to regulatory measures .

Propriétés

IUPAC Name |

2,3,6-trichloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3N/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJMMPUVJZQBMEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20237437 | |

| Record name | Benzamine, 2,3,6-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20237437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65510-46-5, 88963-39-7 | |

| Record name | Benzenamine, 2,3,6-trichloro-, labeled with carbon-14 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65510-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamine, 2,3,6-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088963397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamine, 2,3,6-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20237437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the synthesis of 2,3,6-trichloroaniline described in the second research paper?

A1: While the second research paper doesn't provide specific details about the synthesis of this compound, its title highlights the compound's significance as an intermediate in producing a 3-chloro analog of clonidine with potentially superior hypotensive (blood pressure-lowering) potency []. This suggests that this compound plays a crucial role in synthesizing pharmaceuticals with potential therapeutic benefits.

Q2: The first research paper explores the synthesis of various chlorinated anilines, including this compound. What was the purpose of labeling these compounds with carbon-14?

A2: The first research paper aimed to synthesize various [¹⁴C]-labeled polychlorinated biphenyls (PCBs) using [¹⁴C]-labeled anilines, including this compound, as precursors []. The researchers used [¹⁴C]-labeled aniline hydrogen sulphate as a starting material and introduced the radioactive carbon-14 label early in the synthesis process. This labeling strategy allowed them to track the fate and distribution of these compounds in environmental and biological systems, which is essential for understanding their potential risks and developing effective remediation strategies. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.